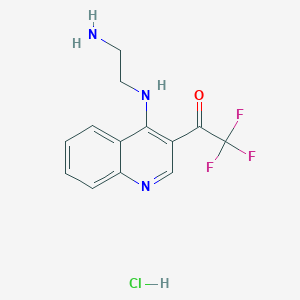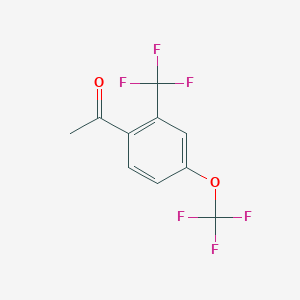
N-(6-Aminohexyl)-N'-(4-chlorophenyl)imidodicarbonimidic Diamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Aminohexyl)-N’-(4-chlorophenyl)imidodicarbonimidic Diamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an imidodicarbonimidic diamide core with a 6-aminohexyl group and a 4-chlorophenyl group attached. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Aminohexyl)-N’-(4-chlorophenyl)imidodicarbonimidic Diamide typically involves the reaction of 4-chlorophenyl isocyanate with 6-aminohexylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of N-(6-Aminohexyl)-N’-(4-chlorophenyl)imidodicarbonimidic Diamide may involve large-scale reactors with precise temperature and pressure control. The use of automated systems ensures consistent product quality and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.
Types of Reactions:
Oxidation: N-(6-Aminohexyl)-N’-(4-chlorophenyl)imidodicarbonimidic Diamide can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions involving this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or chloro groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophilic reagents.
Major Products Formed:
- Oxidized derivatives
- Reduced amine derivatives
- Substituted imidodicarbonimidic diamides
科学的研究の応用
N-(6-Aminohexyl)-N’-(4-chlorophenyl)imidodicarbonimidic Diamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential as a biochemical probe or inhibitor. Its ability to interact with biological molecules makes it a valuable tool in studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent. Its interactions with biological targets are of particular interest.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes. Its stability and reactivity make it suitable for various applications.
作用機序
The mechanism of action of N-(6-Aminohexyl)-N’-(4-chlorophenyl)imidodicarbonimidic Diamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
- N-(6-Aminohexyl)-N’-(4-bromophenyl)imidodicarbonimidic Diamide
- N-(6-Aminohexyl)-N’-(4-fluorophenyl)imidodicarbonimidic Diamide
- N-(6-Aminohexyl)-N’-(4-methylphenyl)imidodicarbonimidic Diamide
Comparison: N-(6-Aminohexyl)-N’-(4-chlorophenyl)imidodicarbonimidic Diamide stands out due to the presence of the 4-chlorophenyl group, which imparts unique chemical and biological properties. Compared to its bromophenyl, fluorophenyl, and methylphenyl analogs, the chlorophenyl derivative may exhibit different reactivity and interactions with biological targets, making it a distinct and valuable compound for research and industrial applications.
特性
IUPAC Name |
1-[amino-(4-chloroanilino)methylidene]-2-(6-aminohexyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClN6/c15-11-5-7-12(8-6-11)20-14(18)21-13(17)19-10-4-2-1-3-9-16/h5-8H,1-4,9-10,16H2,(H5,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIUSXTZNNFUKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN)N)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cycloheptyl-1-[4-ethyl-3-methyl-5-(1H-pyrrol-2-yl)-1H-pyrrol-2-yl]methanimine](/img/structure/B13433815.png)






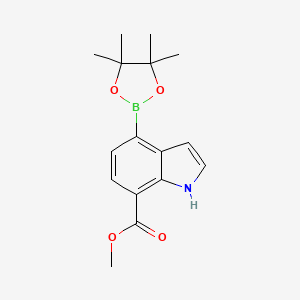
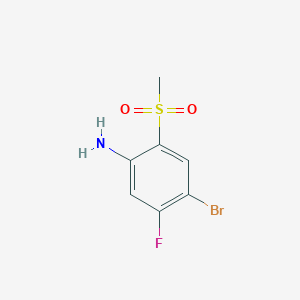
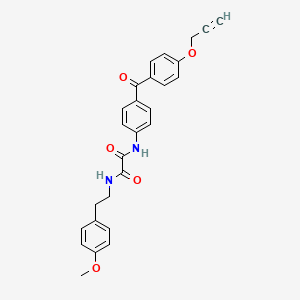
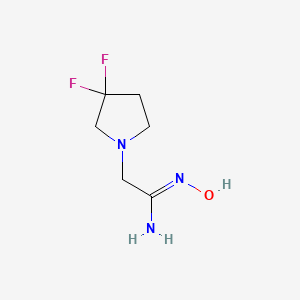
![1-Bromo-4-[2-(7,8-dihydro-8-hydroxyimidazo[4,5-d][1,3]diazepin-3(4H)-yl)ethyl]-5,6,7,8-tetrahydro-2-naphthalenecarboxylic Acid](/img/structure/B13433858.png)
